Dysprosium triiodate

Description

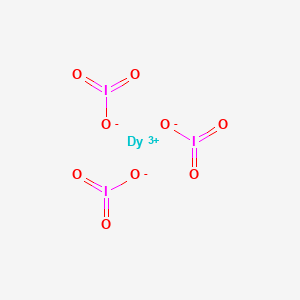

Structure

2D Structure

Properties

CAS No. |

14732-21-9 |

|---|---|

Molecular Formula |

DyI3O9 |

Molecular Weight |

687.21 g/mol |

IUPAC Name |

dysprosium(3+);triiodate |

InChI |

InChI=1S/Dy.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

InChI Key |

ASAMDJHOONJZTG-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |

Other CAS No. |

14732-21-9 |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Engineering of Dysprosium Triiodate Systems

Hydrothermal Synthesis of Dysprosium(III) Iodate (B108269) Hydrates

Hydrothermal synthesis is a prevalent method for crystallizing inorganic materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for producing hydrated forms of rare-earth iodates, such as dysprosium(III) iodate hydrates. soton.ac.ukcapes.gov.br A notable example is the synthesis of a two-dimensional dysprosium(III) triiodate(V) dihydrate, Dy(IO₃)₃(H₂O)·H₂O. iucr.orgnih.gov

Precursor Selection and Stoichiometric Considerations in Hydrothermal Reactions

The choice of precursors and their molar ratios is critical in determining the final product's phase and purity. For the synthesis of dysprosium(III) iodate dihydrate, common starting materials include dysprosium(III) oxide (Dy₂O₃) and iodic acid (HIO₃). nih.govscienceopen.com In one documented synthesis, a stoichiometric ratio of 1:4 for Dy₂O₃ to HIO₃ was utilized (specifically, 0.2 mmol of Dy₂O₃ and 0.8 mmol of HIO₃). nih.gov This controlled stoichiometry ensures the formation of the desired iodate compound. An alternative approach for synthesizing rare-earth iodates involves the hydrothermal decomposition of the corresponding periodates. soton.ac.uknsf.gov The quantities of iodic acid and water used in the synthesis can significantly influence which product crystallizes. nsf.gov

Role of Organic Additives and Ligands in Crystallization Pathways

Organic additives and ligands play a crucial role in "crystal engineering," guiding the formation of specific crystal structures. iucr.orgnih.gov In the synthesis of dysprosium(III) iodate dihydrate, 1,10-phenanthroline (B135089) was employed as an appending ligand. iucr.orgnih.govnih.gov Such organic ligands are often used with the goal of creating noncentrosymmetric inorganic-organic framework structures, which are of interest for their potential nonlinear optical properties. iucr.orgscienceopen.com The ligand can influence the coordination environment of the metal cation; in the case of the synthesized Dy(IO₃)₃(H₂O)·H₂O, the dysprosium(III) cation is coordinated by seven iodate anions and one water molecule. scienceopen.com The presence of additives can also modify crystal morphology by interacting with specific crystal faces, thereby suppressing growth in certain directions. researchgate.netugr.es

Optimization of Hydrothermal Reaction Parameters (e.g., temperature, time, pressure)

The physical parameters of the hydrothermal reaction are key levers for controlling the crystallization process. For the synthesis of Dy(IO₃)₃(H₂O)·H₂O from dysprosium oxide and iodic acid, the mixture was heated in a Teflon-lined stainless steel autoclave at 393 K (120 °C) for two days. nih.govscienceopen.com After the heating period, the vessel was cooled to room temperature to allow for the collection of the crystalline product. nih.gov Optimization of these parameters is essential; studies on other hydrothermal systems show that temperature can range from 150 to 250 °C with reaction times extending from hours to several days, depending on the desired product. mdpi.comresearchgate.netgeneseo.edu

Table 1: Hydrothermal Synthesis Parameters for Dy(IO₃)₃(H₂O)·H₂O A summary of a representative synthesis for dysprosium(III) iodate dihydrate. Data sourced from Chai et al. (2009). nih.govscienceopen.com

| Parameter | Value |

| Precursors | Dy₂O₃, HIO₃ |

| Stoichiometry | 0.2 mmol Dy₂O₃, 0.8 mmol HIO₃ |

| Organic Additive | 1,10-phenanthroline (0.4 mmol) |

| Solvent | H₂O (13 ml) |

| Temperature | 393 K (120 °C) |

| Time | 2 days |

Table 2: Crystal Data for Hydrothermally Synthesized Dy(IO₃)₃(H₂O)·H₂O Crystallographic data for the resulting two-dimensional dysprosium(III) triiodate(V) dihydrate. iucr.orgnih.gov

| Property | Value |

| Formula | Dy(IO₃)₃(H₂O)·H₂O |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.15990 (10) |

| b (Å) | 7.4292 (1) |

| c (Å) | 10.64430 (10) |

| α (°) | 95.161 (12) |

| β (°) | 104.858 (7) |

| γ (°) | 110.081 (8) |

| Volume (ų) | 504.00 (5) |

| Z | 2 |

Advanced Single Crystal Growth Techniques for Rare Earth Iodates

Beyond hydrothermal methods, which typically yield smaller crystals, advanced techniques are required to produce large, high-quality single crystals suitable for detailed physical property measurements.

Vertical Bridgman Technique for High-Quality Crystal Growth

The Vertical Bridgman technique is a well-established method for growing large single-crystal ingots from a molten state. wikipedia.org The process involves melting a polycrystalline material in a crucible and then slowly lowering it through a temperature gradient. science.gov Crystallization begins at the cooler end, often initiated by a seed crystal, and progresses through the melt. wikipedia.org While its specific application to dysprosium triiodate is not extensively documented in readily available literature, the technique is widely used for a variety of inorganic compounds, including rare-earth doped materials like PMN-PT and various metal halides. researchgate.netaip.org The ability to grow large, oriented crystals makes the Bridgman method a powerful tool for producing materials for optical and other advanced applications. aip.orgoptica.org

Optical Floating-Zone Growth for Complex Oxide Single Crystals

The optical floating-zone (OFZ) method is another advanced technique for growing high-purity single crystals, especially for oxides with high melting points. aps.orgdoi.org This container-free method uses high-power lamps, such as xenon arc lamps, to create a narrow molten zone in a polycrystalline feed rod. aip.orgmdpi.com The molten zone is then traversed along the rod, leaving a single crystal in its wake. mdpi.com The OFZ technique has been successfully applied to grow single crystals of various rare-earth complex oxides, including titanates, pyrochlores, and disilicates. aps.orgdoi.orgresearchgate.net Critical growth parameters that must be optimized include the growth rate, atmosphere, and oxygen pressure. doi.orgarxiv.org For rare-earth titanates, growth rates of 2.5–4 mm/h and oxygen pressures of 0.1–0.4 MPa have been found to be effective. doi.org This method is highly valued for its ability to produce large crystals with very low contamination, making it suitable for research into the intrinsic physical properties of materials. aps.org

Metal Flux Crystal Growth Methodologies for Rare Earth Compounds

The metal flux method is a versatile solution growth technique used for synthesizing single crystals of intermetallic and related compounds at temperatures significantly lower than their melting points. ucla.edufrontiersin.org This method involves dissolving the constituent elements of the target compound in an excess of a third, low-melting-point metallic element, which acts as a solvent or "flux". ucla.edu The growth of crystals occurs as the temperature of the saturated solution is slowly lowered, leading to supersaturation and subsequent nucleation and precipitation of the desired crystalline phase. frontiersin.org

One of the primary advantages of the flux method is the ability to grow crystals of materials that melt incongruently (decomposing before melting) or have very high melting points, which makes growth from their own melt challenging. ucla.edupsi.ch Furthermore, the lower growth temperatures can reduce defect concentrations and stabilize phases that are not thermodynamically favored at higher temperatures, offering a pathway to kinetic control over reaction products. frontiersin.org

The choice of flux is critical and depends on several factors: it must be able to dissolve the reactants, have a low melting point, and exhibit a significant change in reactant solubility over the chosen temperature range. frontiersin.org It should also be relatively inert with respect to the target compound, although reactive fluxes that become incorporated into the final product are also utilized. frontiersin.orgnih.gov Common fluxes for rare earth compounds include low-melting metals like tin (Sn), bismuth (Bi), lead (Pb), and alkali halides. ucla.edunih.gov For instance, single crystals of CeSb have been successfully grown from a tin flux, while various ternary rare-earth-platinum-bismuth compounds have been synthesized from a bismuth flux. ucla.edu

The process typically involves sealing the reactants and the flux in an inert crucible (often alumina (B75360) or tantalum) within a sealed quartz ampoule under vacuum or an inert atmosphere to prevent oxidation. The assembly is heated to a high temperature to ensure complete dissolution of the reactants, held there for a period to homogenize the melt, and then slowly cooled to allow for crystal growth. Finally, the excess flux is removed, often by inverting and centrifuging the crucible while the flux is still molten, to separate the grown crystals. ucla.edu

Table 1: Examples of Metal Flux Systems for Rare Earth Compound Crystal Growth

| Target Rare Earth Compound Type | Flux Metal/System | Typical Growth Temperature (°C) | Reference |

|---|---|---|---|

| Rare-Earth Antimonides (e.g., CeSb) | Tin (Sn) | 750 - 1150 | ucla.edu |

| Rare-Earth Bismuthides (e.g., RBiPt) | Bismuth (Bi) | >750 | ucla.edu |

| Rare-Earth Chalcogenides (e.g., Nd₂S₂Te) | Cesium Bromide (CsBr) | ~850 | nih.gov |

| Rare-Earth Oxides (e.g., NaNd(MoO₄)₂) | Sodium Chloride (NaCl) or Sodium Bromide (NaBr) | 750 - 900 | frontiersin.org |

| Rare-Earth Pnictides (e.g., RCo₂Pn₂) | Tin (Sn), Bismuth (Bi) | Not specified | frontiersin.org |

Challenges and Strategies for Overcoming Growth Difficulties in Rare Earth Iodates

The synthesis of high-quality single crystals of rare earth compounds, including iodates, is often fraught with challenges that can impede the formation of large, phase-pure crystals suitable for detailed characterization.

A primary obstacle is the potential for incongruent melting , where a compound decomposes upon heating before it reaches its melting point, making melt-growth techniques like the Czochralski or Bridgman methods difficult. psi.ch For materials with complex phase diagrams, such as rare-earth silicates, multiple compounds can have similar thermal stability ranges, leading to the formation of impurity phases . researchgate.netarxiv.org Another significant issue is achieving the correct stoichiometry in the final crystal. This can be particularly problematic in floating zone techniques where volatile components, such as NiO in the growth of rare-earth nickelates, can evaporate from the molten zone, leading to stoichiometric deviations and the segregation of secondary phases. psi.ch

In solution-based methods like antisolvent crystallization, a major challenge is controlling the level of supersaturation . High local supersaturation, often occurring at the point of antisolvent addition, can trigger rapid, uncontrolled nucleation, resulting in a large number of very small crystals that are difficult to handle and analyze. mdpi.com The growth of rare-earth silicon-germanium alloys has faced difficulties due to high melting temperatures and the reactivity of the melt with standard crucible materials, leading to contamination of the resulting crystal. osti.gov

Several strategies have been developed to mitigate these growth difficulties.

For incongruently melting materials , flux growth is a common alternative. psi.ch The floating zone method can also be adapted; by using a stoichiometric feed and seed rod, the molten zone can regulate its own composition, allowing for stable growth. psi.ch

To combat the formation of impurity phases , a slight excess of one component (e.g., SiO₂) can be added to the starting materials to shift the equilibrium and favor the formation of the desired phase. researchgate.netarxiv.org

Stoichiometric control can be managed by adjusting the composition of the starting materials to compensate for volatile losses during growth. psi.ch

To control supersaturation in antisolvent crystallization, strategies include lowering the antisolvent addition rate and using a diluted antisolvent. This helps to distribute the generation of supersaturation more evenly in time and space, reducing local nucleation and promoting the growth of existing crystals. mdpi.com

Table 2: Summary of Growth Challenges and Mitigation Strategies for Rare Earth Compounds

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Incongruent Melting | Compound decomposes before melting. | Utilize flux growth or floating zone methods. | psi.ch |

| Phase Impurities | Formation of undesired crystalline phases due to similar thermal stabilities. | Add a slight excess of a starting component to favor the desired phase. | researchgate.netarxiv.org |

| Stoichiometric Control | Difficulty in maintaining the correct elemental ratio, often due to volatility. | Adjust starting material composition to compensate for losses. | psi.ch |

| Uncontrolled Nucleation | High local supersaturation leads to many small crystals instead of large ones. | Reduce and dilute the antisolvent addition rate to control supersaturation. | mdpi.com |

| Melt Reactivity | Liquid compound reacts with the crucible, causing contamination. | Develop specific crucible materials and handling techniques. | osti.gov |

Exploration of Alternative Synthetic Routes for Anhydrous and Hydrated Forms

Synthesis from Corresponding Periodates via Decomposition

An effective and reportedly generic method for the synthesis of rare earth iodate single crystals is the hydrothermal decomposition of the corresponding rare earth periodate (B1199274). researchgate.netsoton.ac.uk This approach provides a reliable route to obtaining crystalline iodate materials, including both anhydrous and hydrated forms, often in a relatively short amount of time. soton.ac.uk

In this method, a rare earth periodate precursor is subjected to hydrothermal conditions—heated in water within a sealed vessel (e.g., a Teflon-lined autoclave). The elevated temperature and pressure facilitate the decomposition of the periodate (IO₄⁻) or related species like H₅IO₆ into the more stable iodate (IO₃⁻) anion, which then crystallizes with the rare earth cation. This technique has been successfully used to synthesize a range of rare earth iodates, such as Sc(IO₃)₃, Y(IO₃)₃·2H₂O, and La(IO₃)₃·1/2H₂O. soton.ac.uk

The use of periodic acid (H₅IO₆) as a starting material in flux or hydrothermal reactions can also yield novel f-element iodate compounds. acs.org For example, reacting neodymium nitrate (B79036) with periodic acid under hydrothermal conditions can lead to the formation of complex iodate structures. This highlights the utility of higher-oxidation-state iodine compounds as precursors for creating crystalline f-element iodate systems. acs.org

Mechanochemical Approaches for f-Element Complex Synthesis

Mechanochemistry, which involves inducing chemical reactions through mechanical energy (e.g., grinding or milling), has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis for f-element complexes. acs.orgnih.gov This solvent-free approach can facilitate reactions between solid-state reactants, often at room temperature, by creating fresh, reactive surfaces and intimate contact between particles in a high-energy ball mill. mdpi.comaip.org

This methodology offers several advantages, including reduced solvent waste, the potential for shorter reaction times, and access to compounds that are difficult or impossible to obtain from solution due to solvent interactions or solubility issues. nih.govosti.gov Mechanochemistry has been successfully applied to synthesize a variety of f-element compounds, demonstrating its broad utility. For example, it has been used to prepare lanthanide borohydride (B1222165) complexes, which are of interest for separations based on their volatility. osti.govnih.gov The synthesis of various tris(pentamethylcyclopentadienyl) complexes of late lanthanides, including dysprosium, was achieved via a solvent-free mechanochemical method, which crucially avoided unwanted side reactions with solvents. nih.gov

While the direct mechanochemical synthesis of this compound from its constituent oxides or salts is not explicitly detailed in the provided sources, the successful application of this technique to a wide range of other rare-earth and f-element systems suggests its potential as a viable synthetic route. acs.org The method has been used to prepare nanostructured rare-earth tetraborides (ErB₄ and NdB₄) from their respective oxides researchgate.net and lithium rare earth metal halides, where ball-milling followed by calcination produced materials with properties comparable to those from conventional solid-state routes. rsc.org

Table 3: Examples of f-Element Complexes Synthesized via Mechanochemical Methods

| Compound/Complex Class | Reactants | Mechanochemical Method | Significance | Reference |

|---|---|---|---|---|

| Lanthanide Borohydrides | Metal and ligand salts | Grinding | Solvent-free route for volatile separation applications. | osti.gov |

| Tris(pentamethylcyclopentadienyl) Lanthanides ((C₅Me₅)₃Ln, Ln=Tb, Dy, Ho, Er) | Not specified | Solvent-free milling | Avoids C-H activation side reactions with solvents. | nih.gov |

| Lanthanum Oxyhalides (LaOCl, LaOBr) | La₂O₃, LaCl₃, LaBr₃ | Planetary ball mill | Synthesis of solid solutions not easily accessible otherwise. | nih.gov |

| Trivalent f-element Phosphinodiboranates | f-metal halides, K(H₃BPPh₂BH₃) | Grinding | Overcomes limited solution reactivity to produce homoleptic complexes. | researchgate.net |

| Lithium Rare Earth Metal Iodides (Li₃MI₆) | Binary halides | Ball-milling with post-synthetic calcination | Achieves ionic conductivities similar to solid-state synthesis. | rsc.org |

| Nanocrystalline Nd₁.₁Fe₁₀CoTi Alloy | Nd₂O₃, Fe₂O₃, Co, TiO₂ | High-energy ball milling | Production of precursor powders for permanent magnets. | mdpi.com |

Advanced Structural Elucidation and Solid State Architecture of Dysprosium Triiodate

Single-Crystal X-ray Diffraction Analysis of Dysprosium(III) Triiodate(V) Dihydrate

The crystal structure of dysprosium(III) triiodate(V) dihydrate, with the chemical formula Dy(IO₃)₃(H₂O)·H₂O, has been meticulously determined through single-crystal X-ray diffraction. nih.govscienceopen.comnih.gov This analysis provides crucial insights into the atomic arrangement and bonding within the compound.

Determination of Crystallographic Space Group and Unit Cell Parameters

The single-crystal X-ray study of dysprosium(III) triiodate(V) dihydrate reveals that it crystallizes in the triclinic space group Pī. nih.govscienceopen.com The unit cell parameters have been determined at a temperature of 293 K. nih.govscienceopen.com

| Parameter | Value nih.govscienceopen.com |

| a | 7.15990 (10) Å |

| b | 7.4292 (1) Å |

| c | 10.64430 (10) Å |

| α | 95.161 (12)° |

| β | 104.858 (7)° |

| γ | 110.081 (8)° |

| Volume | 504.00 (5) ų |

| Z | 2 |

Characterization of Iodate (B108269) Anion Bridging Modes and Their Connectivity

The iodate anions (IO₃⁻) play a critical role in bridging the Dy³⁺ cations, leading to the formation of a two-dimensional structure. nih.govscienceopen.comnih.gov There are two distinct types of iodate anion bridging modes observed in the crystal lattice. scienceopen.comiucr.org One type involves three-connected iodates that bridge through three of their oxygen atoms. scienceopen.comiucr.org The other type consists of four two-connected iodates, each bridging through two oxygen atoms. scienceopen.comiucr.org This intricate connectivity of iodate anions with the dysprosium cations is fundamental to the layered architecture of the compound. nih.govscienceopen.com

Elucidation of Interlayer Interactions and Hydrogen Bonding Networks in Layered Structures

The two-dimensional layers of dysprosium triiodate are further organized into a three-dimensional supramolecular structure through hydrogen bonding. nih.govscienceopen.comnih.gov Specifically, O—H⋯O hydrogen bonds are formed between the layers. nih.govscienceopen.com These interactions involve the coordinated water molecule and the free solvent water molecule, which connect adjacent layers. nih.govscienceopen.com This network of hydrogen bonds leads to the formation of a supramolecular channel, with the solvent water molecules occupying the voids within this channel. nih.govscienceopen.comnih.gov The layers are observed to stack along the wikipedia.org direction. nih.govscienceopen.com

Comparative Crystallography with Other Lanthanide and Main Group Iodate Structures

The crystal structure of this compound can be better understood by comparing it to isomorphous compounds containing other trivalent metals. Isomorphous crystals have the same symmetry and similar unit cell parameters, differing primarily in the identity of the central metal cation. researchgate.net

Structural Similarities and Distinctions Across Isomorphous M(IO₃)₃ Series (e.g., La, Y, Sc, Al, Ga, In)

The M(IO₃)₃ series of compounds, where M can be a lanthanide or a main group element, exhibits interesting structural variations. While this compound dihydrate forms a layered structure, other metal triiodates can adopt different dimensionalities in their crystal lattices.

For instance, the anhydrous triiodates of aluminum (Al(IO₃)₃) and gallium (Ga(IO₃)₃) are known to form three-dimensional networks where the metal cations are bridged by iodate anions. researchgate.net In contrast, indium triiodate (In(IO₃)₃) presents a two-dimensional layered structure, similar to this compound. researchgate.net Specifically, α-In(IO₃)₃ is isomorphous with Cr(IO₃)₃ and Fe(IO₃)₃, crystallizing in the P6₃ space group. acs.org

Investigation of Polymorphism and Structural Phase Transitions in Metal Iodates

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in metal iodates. researchgate.netnih.govjmaterenvironsci.com This structural diversity is often influenced by synthetic conditions such as temperature, pressure, and the nature of the solvent system. researchgate.netmdpi.com For instance, anhydrous cadmium iodate (Cd(IO₃)₂) is known to exhibit at least four polymorphs, some of which are non-centrosymmetric and display second-harmonic generation (SHG) activity. researchgate.netjmaterenvironsci.comresearchgate.net Similarly, anhydrous yttrium iodate, Y(IO₃)₃, presents at least two polymorphic forms, α and β, which can be selectively obtained under hydrothermal conditions. researchgate.net The α-form of Y(IO₃)₃ is isostructural with a series of anhydrous lanthanide iodates, including those from cerium to lutetium, which encompasses dysprosium. researchgate.net

The study of lanthanum iodate (La(IO₃)₃) further highlights the rich polymorphism in this class of compounds, with four known polymorphs (α, β, γ, and δ). nih.gov The synthesis route, particularly the choice of iodate source (e.g., HIO₃ vs. NaIO₃), can selectively yield different polymorphs. nih.gov

Based on structural studies of isomorphous compounds, this compound is expected to crystallize in the monoclinic system, belonging to the P2₁/c space group. This structure, designated as type I for anhydrous rare-earth iodates, is considered the archetypal structure for iodates of rare-earth elements from cerium to lutetium. aip.org In this arrangement, the dysprosium cation (Dy³⁺) is situated within a distorted dodecahedron formed by oxygen atoms from the surrounding iodate groups. The iodate ions (IO₃⁻) themselves form triangular pyramids with an average O-I-O angle of approximately 98.7° and an average I-O bond length of 1.803 Å, based on data from the isostructural Gd(IO₃)₃. aip.org These iodate pyramids link the dysprosium polyhedra, creating a dense, three-dimensional network. aip.org

Vibrational Spectroscopic Characterization for Structural Fingerprinting

Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, serves as a powerful, non-destructive tool for probing the local structure and bonding within crystalline solids like this compound. The vibrational spectrum acts as a "fingerprint," with specific frequencies corresponding to the vibrational modes of the constituent structural units, primarily the iodate (IO₃⁻) anions and the Dy-O coordination polyhedra.

Raman and Infrared Spectroscopic Investigations of Metal Iodate Vibrational Modes

The vibrational spectra of metal iodates are typically dominated by the internal modes of the pyramidal IO₃⁻ group. These modes are generally found in distinct regions of the spectrum. The I-O stretching vibrations are the highest in energy, followed by the O-I-O bending modes, and finally, the lattice modes, which involve the motion of the cation and the entire iodate group, at the lowest frequencies.

Studies on a variety of metal iodates have established the general frequency ranges for these vibrations. arxiv.orgacs.org

I-O Stretching Modes (ν): These are observed in the high-frequency region, typically between 700 and 850 cm⁻¹. This region includes the symmetric (ν₁) and asymmetric (ν₃) stretching vibrations of the I-O bonds within the iodate pyramid. The strongest band in the Raman spectrum of many metal iodates is assigned to the symmetric stretching mode. arxiv.orgacs.org

O-I-O Bending Modes (δ): The bending or deformation modes of the iodate anion, including the symmetric (ν₂) and asymmetric (ν₄) bends, appear at intermediate frequencies.

Lattice Modes: The low-frequency region of the spectrum (below ~300 cm⁻¹) contains the external or lattice modes. These vibrations involve the translational and rotational (librational) motions of the IO₃⁻ groups and the vibrations of the metal-oxygen bonds (Dy-O in this case).

High-pressure Raman and infrared spectroscopy studies on related metal iodates like Zn(IO₃)₂ and Co(IO₃)₂ have shown that the vibrational modes exhibit a non-linear response to pressure. cells.esacs.orguv.es A characteristic feature is the softening (decrease in frequency) of some high-frequency I-O stretching modes under compression. cells.esacs.org This counter-intuitive behavior is attributed to the pressure-induced lengthening of the primary I-O covalent bonds as the iodine atom increases its coordination with surrounding oxygen atoms. cells.esacs.org

Correlation of Characteristic Vibrational Frequencies with Specific Structural Units

The precise frequencies of the iodate vibrational modes are sensitive to the local crystalline environment, including the nature of the metal cation, the crystal symmetry, and the strength of the intermolecular interactions. This sensitivity allows for the correlation of vibrational frequencies with specific structural features.

For this compound, the vibrational spectrum can be interpreted based on the established structure of its isomorphs. aip.org The key correlations are as follows:

| Vibrational Mode Type | Typical Frequency Range (cm⁻¹) | Structural Unit | Comments |

| Symmetric I-O Stretch (ν₁) | ~760 - 820 | IO₃⁻ pyramid | Often the most intense peak in the Raman spectrum. Its frequency is sensitive to the I-O bond strength. |

| Asymmetric I-O Stretch (ν₃) | ~700 - 780 | IO₃⁻ pyramid | Generally of lower intensity than ν₁ in the Raman spectrum. |

| Bending Modes (ν₂, ν₄) | ~300 - 450 | IO₃⁻ pyramid | Related to the O-I-O bond angles within the iodate group. |

| Lattice Modes (Dy-O vibrations) | < 300 | DyO₈ dodecahedron, IO₃⁻ group motion | These modes provide direct information about the dysprosium cation's coordination environment and the forces holding the crystal lattice together. |

Table based on data from various metal iodate studies. arxiv.orgacs.org

The presence of multiple, crystallographically distinct iodate ions in the unit cell of type I rare-earth iodates can lead to a splitting of the ideal vibrational modes, resulting in a more complex spectrum than would be expected for a single, isolated IO₃⁻ ion. aip.org Furthermore, the interaction between the Dy³⁺ cation and the oxygen atoms of the iodate groups influences the Dy-O lattice modes. The frequencies of these modes are expected to show a systematic trend across the lanthanide series, reflecting the lanthanide contraction and the resulting changes in bond strengths and masses. nih.gov Therefore, a detailed analysis of the Raman and IR spectra of this compound can provide valuable confirmation of its crystal structure and insights into the nature of the chemical bonds within its solid-state architecture.

Theoretical and Computational Chemistry of Dysprosium Triiodate

Electronic Structure Calculations and Analysis

The electronic structure of dysprosium triiodate is fundamentally governed by the presence of the dysprosium(III) ion, a member of the lanthanide series. The partially filled 4f orbitals of dysprosium introduce complexities that necessitate sophisticated theoretical approaches for accurate modeling.

Density Functional Theory (DFT) and Ab Initio Approaches for f-Block Elements

The computational investigation of f-block element compounds, such as this compound, presents unique challenges due to the highly localized and strongly correlated nature of the 4f electrons. cea.fr Standard computational methods must be adapted to account for these characteristics.

Density Functional Theory (DFT): DFT has become a widely used tool for studying lanthanide complexes due to its balance of computational cost and accuracy. researchgate.net However, standard DFT functionals often struggle to correctly describe the electronic structure of systems with strongly correlated electrons like the 4f electrons in Dy(III). To address this, approaches like DFT+U (where U is a Hubbard-like term) are often employed to introduce a penalty for fractional occupation of the f-orbitals, thereby better representing their localized nature. arxiv.org

Ab Initio Methods: These "first-principles" methods solve the electronic Schrödinger equation without empirical parameters, offering a higher level of theory. wikipedia.org For f-block elements, multi-reference methods are often necessary because the near-degeneracy of the f-orbitals can lead to multiple low-lying electronic states. Methods like Complete Active Space Perturbation Theory to the Second Order (CASPT2) and Multireference Configuration Interaction (MRCI) can provide a more accurate description, though at a significantly higher computational cost. nih.gov Relativistic effects, particularly spin-orbit coupling, are also crucial for accurately describing the electronic structure of heavy elements like dysprosium and must be included in the calculations. cea.frnih.gov

Calculation of Partial Density of States and Orbital Contributions to Bonding

The Partial Density of States (PDOS) provides a detailed breakdown of which orbitals contribute to the electronic states at different energy levels. wikipedia.org For this compound, a PDOS calculation would reveal the specific contributions of dysprosium, iodine, and oxygen orbitals. Based on studies of similar compounds like Ce(IO₃)₂F₂·H₂O and Tm(IO₃)₃, the following contributions are expected: researchgate.netresearchgate.net

Valence Band Maximum (VBM): The states just below the Fermi level are dominated by the O 2p orbitals, with a significant contribution from I 5p orbitals, indicating covalent bonding within the iodate (B108269) (IO₃⁻) anion.

Conduction Band Minimum (CBM): The states immediately above the Fermi level are primarily composed of unoccupied Dy 4f and 5d orbitals.

Dysprosium 4f States: The occupied Dy 4f orbitals are expected to form sharp, intense peaks deep within the valence band, well below the Fermi level, reflecting their core-like, localized nature. The unoccupied 4f orbitals would appear as sharp peaks in the conduction band.

Bonding: The interaction between the Dy³⁺ cation and the IO₃⁻ anions is primarily ionic. However, the PDOS would likely show some minor hybridization between the Dy 5d/6s orbitals and the O 2p orbitals, indicating a small degree of covalent character in the Dy-O bonds.

| Orbital Contribution | Energy Region | Bonding Character |

| O 2p and I 5p | Top of Valence Band | Covalent bonding within the IO₃⁻ anion |

| Dy 5d, 6s and O 2p | Valence Band | Minor hybridization indicating some covalent character in Dy-O bonds |

| Occupied Dy 4f | Deep Valence Band | Highly localized, non-bonding core-like states |

| Unoccupied Dy 4f/5d | Bottom of Conduction Band | Unoccupied states available for electronic excitation |

This table is based on expected contributions from analogous rare-earth iodate compounds.

Investigation of the Influence of 4f Electron Configuration on Electronic Properties in Dy(III) Compounds

The electronic configuration of the Dy³⁺ ion is [Xe]4f⁹. webelements.com These nine 4f electrons are shielded by the outer 5s and 5p electrons, making them less involved in chemical bonding compared to d-electrons in transition metals. slideshare.net However, their presence is paramount in determining the magnetic and spectroscopic properties of dysprosium compounds.

The 4f electrons give rise to a complex set of energy levels (or microstates) that are split by interelectronic repulsions and spin-orbit coupling. For Dy³⁺, the ground state is described by the term symbol ⁶H₁₅/₂. The large number of unpaired electrons and strong spin-orbit coupling result in a very large magnetic moment and significant magnetic anisotropy. researchgate.net

In computational models, the 4f electron configuration dictates the magnetic properties. The orientation of the 4f electron cloud, which has an "oblate" or flattened shape for dysprosium, is strongly influenced by the crystal field environment created by the surrounding iodate ligands. uoa.gr This interaction is the source of the magnetic anisotropy, which is a key property for applications like single-molecule magnets. uoa.gr The localized nature of the 4f electrons means they typically form very narrow bands in the electronic structure, and their energy levels are critical for understanding the luminescent properties of Dy(III) compounds.

Computational Modeling of Structural Stability and Dynamics

Computational methods are also essential for understanding the structural properties of this compound, including its stability and vibrational characteristics.

Lattice Dynamics and Phonon Mode Analysis

Lattice dynamics calculations investigate the collective vibrations of atoms in a crystal lattice, which are quantized as phonons. escholarship.org These calculations can predict vibrational frequencies, which can be compared with experimental data from Raman and infrared (IR) spectroscopy to validate the computational model. aps.org

For a complex crystal structure like this compound, the phonon dispersion curves and phonon density of states can be calculated. This analysis provides fundamental information about the material's stability, thermal conductivity, and thermal expansion. mdpi.com

Key findings from such an analysis would include:

Acoustic Modes: Three acoustic branches in the phonon dispersion that approach zero frequency at the Γ point of the Brillouin zone. These correspond to the collective, in-phase motion of all atoms (sound waves).

Optical Modes: A large number of optical modes at higher frequencies, corresponding to the out-of-phase vibrations of atoms within the unit cell. These can be further categorized:

External Modes: Lower-frequency optical modes related to the motion of the Dy³⁺ cations against the IO₃⁻ anions.

Internal Modes: Higher-frequency optical modes corresponding to the internal stretching and bending vibrations of the I-O bonds within the rigid iodate groups.

Analysis of the phonon modes provides insight into the strength of the interatomic forces and can reveal potential phase instabilities, indicated by "softening" (a decrease in frequency) of a particular phonon mode. aps.org Spin-phonon coupling, an interaction between the magnetic ordering and lattice vibrations, can also be investigated through temperature-dependent phonon calculations. aps.org

| Phonon Mode Type | Description | Typical Frequency Range |

| Acoustic | Collective in-phase motion of the entire unit cell | Low frequency (approaching 0 at Γ point) |

| Optical (External) | Motion of Dy³⁺ cations relative to IO₃⁻ anions | Intermediate frequency |

| Optical (Internal) | Stretching and bending of I-O bonds within iodate groups | High frequency |

This table represents a generalized classification of expected phonon modes for this compound.

Advanced Functional Properties and Their Characterization in Dysprosium Triiodate

Nonlinear Optical Activity

The search for new nonlinear optical (NLO) materials is driven by their applications in laser technology, frequency conversion, and optical communications. nih.gov Iodate-containing compounds are a well-established class of NLO materials, primarily because the iodate (B108269) group (IO₃)⁻ often crystallizes in non-centrosymmetric space groups, a prerequisite for second-order NLO effects like second-harmonic generation. mdpi.com

Second-harmonic generation is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. nih.gov The efficiency of this process is highly dependent on the crystal structure of the material.

While specific SHG efficiency data for dysprosium triiodate is not extensively documented in current literature, the performance of other inorganic iodate crystals provides a strong basis for predicting its potential. For instance, materials like potassium tetraiodatoiodate(III) iodate(V) (K₂[I(IO₃)₄]IO₃) have demonstrated exceptional SHG responses, measuring 21.6 times that of the standard reference material potassium dihydrogen phosphate (B84403) (KDP) at a wavelength of 1064 nm. researchgate.netresearchgate.net Similarly, the complex of antimony triiodide with sulfur (SbI₃·(S₈)₃) shows a strong SHG response, approximately four times that of KDP. researchgate.net Given that the iodate anion is the primary contributor to the NLO response in these materials, it is reasonable to infer that this compound, should it crystallize in a non-centrosymmetric structure, would also exhibit a significant SHG effect.

The magnitude of the SHG response is quantified by the second-order nonlinear optical susceptibility tensor, χ⁽²⁾. nih.gov The table below shows the SHG efficiency of some representative iodate-containing and other NLO materials for comparison.

| Compound | SHG Efficiency (vs. KDP) | Wavelength (nm) | Reference |

| K₂[I(IO₃)₄]IO₃ | 21.6 | 1064 | researchgate.netresearchgate.net |

| SbI₃·(S₈)₃ | ~4 | 1064 | researchgate.net |

| AgGaS₂ | ~1 (relative to SbI₃·(S₈)₃) | 2100 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The origin of the strong NLO properties in acentric iodate materials lies in the electronic and structural characteristics of the iodate (IO₃)⁻ anion. The iodine(V) atom in the iodate group possesses a stereo-chemically active lone pair of electrons. This lone pair induces a polar distribution of electron density, leading to a pyramidal geometry for the (IO₃)⁻ group. mdpi.com

For SHG to be efficient over a useful crystal length, a critical condition known as phase-matching must be satisfied. Phase-matching requires that the refractive index of the material at the fundamental frequency (ω) be equal to the refractive index at the second-harmonic frequency (2ω). ox.ac.ukrp-photonics.com This ensures that the fundamental and second-harmonic waves travel at the same phase velocity through the crystal, allowing for constructive interference and a continuous build-up of the second-harmonic signal. ox.ac.uk

Materials with high birefringence (a large difference in refractive indices for different polarizations of light) are often good candidates for achieving phase-matching. By carefully selecting the propagation direction and polarization of the fundamental beam within the crystal, the birefringence can be used to offset the natural dispersion of the material, where the refractive index typically increases with frequency. rp-photonics.com

Iodate crystals are known for their high birefringence. For example, K₂[I(IO₃)₄]IO₃ exhibits a high birefringence of 0.358 at 543 nm, which enables full-wavelength phase-matching. researchgate.netresearchgate.net There are two primary types of birefringent phase-matching:

Type I Phase-Matching: Two fundamental photons of the same polarization are combined to generate a second-harmonic photon with an orthogonal polarization. rp-photonics.com

Type II Phase-Matching: Two fundamental photons with orthogonal polarizations are combined. rp-photonics.com

Lithium iodate (LiIO₃) is a classic example of an NLO crystal where Type I phase-matching is commonly utilized for SHG applications across various wavelengths. dmphotonics.com For this compound to be a viable NLO material, it would need to possess sufficient birefringence to achieve phase-matching for the desired laser wavelengths.

Magnetic Phenomena in Dysprosium(III) Iodate Frameworks

The magnetic properties of materials containing dysprosium(III) ions are of great interest due to the ion's large magnetic moment and significant magnetic anisotropy. These characteristics arise from its 4f⁹ electron configuration and the associated unquenched orbital angular momentum. acs.org

Magnetic susceptibility (χ) is a measure of how much a material will become magnetized in an applied magnetic field. For paramagnetic materials like those containing Dy(III) ions, the susceptibility is positive and its temperature dependence provides insight into the magnetic behavior of the ions.

The magnetic properties of Dy(III) compounds are typically measured using a SQUID (Superconducting Quantum Interference Device) magnetometer. The product of the molar magnetic susceptibility and temperature (χT) is often plotted against temperature. For a system of non-interacting Dy(III) ions, the expected room temperature χT value is approximately 14.17 cm³·K·mol⁻¹. nih.gov Deviations from this value and changes in χT at lower temperatures can indicate the presence of magnetic interactions between the dysprosium ions or the effects of the crystal's ligand field, which splits the energy levels of the Dy(III) ion. acs.orgkit.edu For instance, in many dinuclear dysprosium complexes, the χT value remains relatively constant at high temperatures before decreasing at lower temperatures, a behavior that can be attributed to weak antiferromagnetic interactions or significant magnetic anisotropy. acs.orgkit.edu

The table below presents room temperature χT values for several representative Dy(III) complexes.

| Compound Type | Room Temperature χT (cm³·K·mol⁻¹) | Expected Value (Free Dy³⁺ ion) | Reference |

| Mononuclear Metallocene | 14.17 - 14.62 | 14.17 | nih.gov |

| Dinuclear Benzothiazolyl-based | 26.94 - 30.64 | 28.34 (for two ions) | acs.org |

This table is interactive. Click on the headers to sort the data.

One of the most fascinating magnetic phenomena observed in dysprosium(III) compounds is Single-Molecule Magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets, exhibiting slow relaxation of magnetization and magnetic hysteresis below a characteristic blocking temperature. umn.edu This property originates from the combination of a large ground-state spin and a large, easy-axis magnetic anisotropy, both of which are prominent features of the Dy(III) ion. kit.edu

The performance of a Dy(III)-based SMM is characterized by its effective energy barrier for magnetization reversal (U_eff). This barrier prevents the magnetic moment from flipping its orientation at low temperatures. The coordination environment created by the surrounding ligands (in this case, the iodate anions would play this role) is crucial as it dictates the symmetry and strength of the crystal field, which in turn governs the magnetic anisotropy and the magnitude of the U_eff barrier. rsc.org

Many Dy(III) complexes have been synthesized and shown to exhibit SMM behavior, with energy barriers varying widely depending on the ligand field. For example, a mononuclear dysprosium complex with a square-antiprismatic coordination geometry was found to have a U_eff of 83 K, while dinuclear complexes can exhibit different relaxation dynamics due to interactions between the Dy(III) centers. acs.orgrsc.org The study of alternating current (AC) magnetic susceptibility is a key technique used to probe SMM behavior, where the appearance of a frequency-dependent out-of-phase signal (χ'') is a hallmark of slow magnetic relaxation. acs.orgresearchgate.net

Influence of Coordination Geometry and Ligand Field on Magnetic Anisotropy

The magnetic anisotropy of Dysprosium(III) (Dy³⁺) complexes, a key factor for the development of Single-Molecule Magnets (SMMs), is profoundly influenced by the local coordination geometry and the surrounding ligand field. wikipedia.orgbohrium.com The 4f electrons of lanthanides are well-shielded, meaning their magnetic properties are dominated by the large, unquenched orbital angular momentum, which in turn is highly sensitive to the electrostatic field generated by the coordinating ligands. nih.govapacwomen.ac.in

Chemical design strategies aim to create a ligand field that stabilizes a ground state with a large magnetic moment and maximizes the energy barrier to magnetization reversal (Ueff). nih.gov For the oblate electron density of the Dy³⁺ ion, geometries that provide strong axial coordination and a weaker equatorial field are particularly effective at generating strong magnetic anisotropy. wikipedia.orgbohrium.com This has been demonstrated in various dysprosium complexes where controlling the coordination environment is crucial for achieving high-performing molecular magnets. wikipedia.org

Research on a series of dysprosium(III) metallocenium salts has established distinct magneto-structural correlations. It was found that the magnetic relaxation barrier increases as the axial Dy-ligand distance decreases and the angle between the axial ligands approaches linearity (180°). nih.gov These structural modifications, often tuned by subtle changes in the ligands, have a considerable impact on the magnetic relaxation behavior and the operating temperature of the SMM. nih.gov For instance, seven-coordinate Dy³⁺ complexes with pseudo D5h symmetry can yield high blocking temperatures, but the strength of the donor ligands plays a critical role; strong equatorial ligation with weak axial ligation can be detrimental to SMM characteristics. wikipedia.org This comprehensive understanding of the relationship between the ligand field, coordination geometry, and magnetic anisotropy is essential for designing future Dy³⁺-based functional materials. nih.gov

| Structural Parameter | Influence on Magnetic Anisotropy | Effect on SMM Performance |

|---|---|---|

| Coordination Geometry | Highly axial geometries (e.g., linear, pentagonal bipyramidal) enhance anisotropy for oblate Dy³⁺ ions. wikipedia.orgnih.gov | Increases the energy barrier (Ueff) for magnetization reversal. |

| Ligand Field Strength | Strong axial ligands and weak equatorial ligands create a favorable electrostatic potential. wikipedia.org | Improves magnetic blocking temperature. |

| Axial Ligand Angle | Angles closer to 180° (linear) increase the relaxation barrier. nih.gov | Enhances operating temperature and magnetic hysteresis. nih.gov |

| Axial Dy-Ligand Distance | Shorter distances strengthen the axial field. nih.gov | Increases the relaxation barrier. nih.gov |

Analysis of Magnetic Correlations within Extended Structures (e.g., antiferromagnetic, spin-glass)

The intrinsic magnetic properties of the dysprosium(III) ion are the foundation for collective magnetic phenomena in extended solid-state structures like this compound. Most trivalent lanthanide ions are paramagnetic at room temperature due to the presence of unpaired 4f electrons, and Dy³⁺ is among the most magnetic of all lanthanide ions. apacwomen.ac.inlibretexts.orgscribd.com This strong paramagnetism arises because the 4f orbitals are well-shielded by the outer 5s and 5p electrons, which prevents significant quenching of the orbital angular momentum by the ligand field. apacwomen.ac.in

In the solid state, interactions between these individual magnetic moments can lead to long-range magnetic ordering at lower temperatures. Dysprosium metal, for example, exhibits a complex magnetic phase diagram, being paramagnetic above 179 K, antiferromagnetic between 179 K and 85 K, and ferromagnetic below 85 K. aps.orgbritannica.com This demonstrates the capacity of dysprosium centers to engage in magnetic exchange interactions.

Spectroscopic Characterization for Functional Response

Dysprosium(III) ions are well-known for their characteristic and sharp luminescence emissions when incorporated into various host matrices, including iodates. These emissions arise from intra-4f electronic transitions, which are largely insensitive to the host matrix due to the shielding of the 4f orbitals. The luminescence spectrum of Dy³⁺ is typically dominated by three main emission bands corresponding to transitions from the excited ⁴F₉/₂ state to lower-lying ⁶Hⱼ states. nih.govmaterialsproject.org

Specifically, the transitions result in distinct colors:

⁴F₉/₂ → ⁶H₁₅/₂: A blue emission, typically around 480 nm.

⁴F₉/₂ → ⁶H₁₃/₂: A strong yellow emission, typically around 575 nm. This is a hypersensitive transition, meaning its intensity is highly sensitive to the local symmetry of the Dy³⁺ ion.

⁴F₉/₂ → ⁶H₁₁/₂: A red emission, typically around 665 nm.

The combination of these blue, yellow, and red emissions can result in white light generation, making Dy³⁺-doped materials promising candidates for phosphors in white light-emitting diodes (WLEDs). materialsproject.org Studies have successfully demonstrated the creation of these luminescence properties by doping Dy³⁺ into a lanthanum iodate-periodate host (La₂(IO₃)₃(IO₄)), confirming that iodate-based matrices can effectively accommodate Dy³⁺ ions and facilitate their characteristic emissions. aip.org The relative intensities of the emission bands, particularly the yellow-to-blue intensity ratio, can be tuned by the local environment and Dy³⁺ concentration, allowing for the optimization of the emitted light's color coordinates. nih.gov

| Transition | Approximate Wavelength (nm) | Emission Color | Notes |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~480 | Blue | Magnetic-dipole allowed transition. |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 | Yellow | Hypersensitive electric-dipole transition, often the most intense. nih.govmaterialsproject.org |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~665 | Red | Electric-dipole allowed transition. |

The efficiency of luminescence in rare-earth doped materials, including iodate systems, can be significantly enhanced through energy transfer processes. nih.gov Energy transfer involves the non-radiative movement of excitation energy from one species (a sensitizer (B1316253) or donor) to another (an activator or acceptor), which then luminesces. This is a critical mechanism for overcoming the often weak absorption cross-sections of rare-earth ions. nih.gov

In rare-earth doped systems, several energy transfer mechanisms can occur. One common process is resonant energy transfer, where energy moves from an excited donor ion to a nearby acceptor ion if the donor's emission spectrum overlaps with the acceptor's absorption spectrum. rsc.org The efficiency of this process is highly dependent on the distance between the ions. Another mechanism involves the introduction of sensitizers, such as nanocrystals, into the host matrix. These sensitizers can have large absorption cross-sections, allowing them to efficiently absorb excitation energy and subsequently transfer it to the surrounding rare-earth ions, thereby boosting their emission intensity by orders of magnitude. nih.govresearchgate.net

The specific energy transfer channels and their efficiencies are influenced by the doping locations of the ions and the local crystal field of the host. nih.govrsc.org By using techniques like steady-state and time-resolved luminescence spectroscopy, the dynamics of these energy transfer processes can be investigated. rsc.org While specific studies on this compound are limited, the fundamental principles observed in other rare-earth doped hosts, such as silica (B1680970) films and upconversion nanoparticles, provide a framework for understanding the potential energy transfer pathways that could be exploited in rare-earth doped iodate systems to enhance their functional optical response. rsc.orgresearchgate.net

Other Emerging Properties

Piezoelectricity is a property of materials that generate an electric charge in response to applied mechanical stress. A fundamental requirement for a material to exhibit piezoelectricity is a non-centrosymmetric crystal structure. nih.gov Many metal iodate compounds are known to crystallize in such structures, making them excellent candidates for piezoelectric applications. researchgate.net The α-phase of Lithium Iodate (α-LiIO₃), for instance, is a well-known material with a large piezoelectric effect. aip.org

The piezoelectric properties in iodates are generally attributed to the structural arrangement of the pyramidal [IO₃]⁻ anionic groups. researchgate.net Therefore, it is highly probable that this compound, Dy(IO₃)₃, could exhibit piezoelectricity, provided it crystallizes in a non-centrosymmetric space group. The existence and magnitude of this property are entirely dependent on its specific crystal structure.

Theoretical investigations using computational methods can predict the piezoelectric tensor of a given crystal structure, while experimental verification would involve synthesizing single crystals of this compound and measuring their electrical response to mechanical force. If found to be piezoelectric, this compound could be of interest for applications in sensors, actuators, and transducers, potentially combining piezoelectric and magnetic functionalities in a single material. researchgate.netrsc.org

Future Research Directions and Potential Academic Impact

Rational Design and Directed Synthesis of Novel Dysprosium Iodate (B108269) Derivatives with Targeted Properties

The rational design and synthesis of new dysprosium iodate derivatives represent a primary avenue for future research. This approach moves beyond serendipitous discovery to the deliberate construction of materials with predetermined characteristics. By systematically modifying the structure of dysprosium triiodate, researchers can aim to control its physical and chemical properties.

Key strategies in this area will likely involve:

Ligand Modification: Introducing organic ligands to coordinate with the dysprosium ion can create hybrid organic-inorganic frameworks. This can influence the crystal symmetry, which is crucial for properties like non-linear optics and piezoelectricity.

Anion Substitution: Partial or complete substitution of the iodate anion (IO₃⁻) with other oxyanions of similar size and charge, such as bromates (BrO₃⁻) or chlorates (ClO₃⁻), could fine-tune the electronic structure and, consequently, the optical and magnetic properties.

Cation Doping: Introducing other lanthanide or transition metal ions into the this compound lattice at controlled concentrations can be used to alter luminescent and magnetic behaviors, potentially leading to new phosphor materials or single-molecule magnets.

The synthesis of these novel derivatives will likely employ advanced techniques such as hydrothermal, solvothermal, and microwave-assisted methods to control crystal growth, morphology, and purity. The overarching goal is to establish clear structure-property relationships that will guide the synthesis of next-generation materials.

Development and Application of Advanced In Situ Characterization Techniques for Growth and Transformation Processes

Understanding the formation of this compound and its derivatives is fundamental to controlling their synthesis and properties. The development and application of advanced in-situ characterization techniques are crucial for observing the crystallization and transformation processes in real-time. These methods provide insights into reaction kinetics, intermediate phases, and the influence of synthesis parameters.

Future research will likely leverage techniques such as:

Synchrotron X-ray and Neutron Diffraction: These powerful tools can be used to monitor the evolution of crystal structure during synthesis under non-ambient conditions (e.g., high temperature and pressure).

In Situ Spectroscopy: Techniques like Raman and infrared spectroscopy can provide real-time information about the chemical bonding and local coordination environment of the ions as the material crystallizes from solution.

Electron Microscopy: In situ transmission electron microscopy (TEM) can visualize the nucleation and growth of nanocrystals, offering unprecedented detail about the formation mechanisms.

By employing these advanced characterization methods, researchers can gain a deeper understanding of the fundamental processes governing the formation of this compound, enabling more precise control over the final product's characteristics.

Computational Design and High-Throughput Screening of this compound-Based Materials with Tunable Characteristics

Computational materials science offers a powerful tool for accelerating the discovery of new materials. researchgate.netrsc.org High-throughput screening, based on first-principles calculations, can be used to predict the properties of a vast number of hypothetical this compound-based compounds before they are synthesized in the laboratory. dtu.dkarxiv.org

This computational approach will enable researchers to:

Predict Stable Structures: By calculating the formation energies of various hypothetical structures, it is possible to identify which compositions and crystal arrangements are likely to be stable and synthesizable.

Screen for Targeted Properties: Properties such as the electronic band gap, magnetic anisotropy, and non-linear optical susceptibility can be calculated for large libraries of candidate materials. sc.edu This allows researchers to focus their experimental efforts on the most promising compounds.

Generate Structure-Property Maps: Computational screening can generate vast datasets that can be used to identify trends and establish clear relationships between the structure and properties of dysprosium iodate-based materials.

The integration of computational design with experimental synthesis and characterization will create a feedback loop, where computational predictions guide experimental work, and experimental results refine the computational models.

Exploration of New Application Paradigms Beyond Current Discoveries in Quantum Materials and Photonics

The unique electronic and magnetic properties of the dysprosium ion suggest that this compound and its derivatives could find applications in emerging technological fields. rsc.org Future research will explore new application paradigms beyond the traditional uses of lanthanide compounds.

Potential areas of exploration include:

Quantum Information Processing: Dysprosium-based single-molecule magnets are of interest for their potential use as qubits in quantum computers. rsc.org The iodate lattice provides a unique environment for the dysprosium ions, and by carefully designing derivatives, it may be possible to enhance their quantum coherence times.

Spintronics: Materials with controllable magnetic properties are essential for the development of spintronic devices. The interplay between the dysprosium magnetic moments and the electronic structure of the iodate lattice could lead to new materials for data storage and processing.

Photonics and Laser Technology: The sharp, well-defined emission lines of dysprosium ions make them suitable for use in lasers and optical amplifiers. By incorporating this compound into optical fibers or thin films, it may be possible to develop new photonic devices.

The exploration of these new application paradigms will require interdisciplinary collaboration between chemists, physicists, and materials scientists.

Integration of this compound into Complex Multicomponent Systems for Synergistic Properties

The properties of this compound can be further enhanced by integrating it into complex multicomponent systems. By combining it with other materials, it is possible to create composites and heterostructures with synergistic properties that are not present in the individual components.

Future research in this area may focus on:

Nanocomposites: Dispersing this compound nanoparticles in a polymer matrix could lead to new materials with enhanced optical or magnetic properties, combined with the processability of polymers.

Thin-Film Heterostructures: Layering thin films of this compound with other functional materials, such as semiconductors or conductors, could enable the development of new electronic and optoelectronic devices.

Core-Shell Nanoparticles: Creating nanoparticles with a this compound core and a shell of another material (or vice versa) can be used to modify surface properties, improve stability, and introduce new functionalities.

Q & A

Q. What are the established synthesis methods for dysprosium triiodate, and what technical parameters govern their success?

this compound is commonly synthesized via hydrothermal methods using precursors like Dy₂O₃, HIO₃, and organic ligands (e.g., 1,10-phenanthroline). Critical parameters include reaction temperature (e.g., 393 K), molar ratios, and reaction duration. Facilities such as Teflon-lined autoclaves and post-synthesis cooling rates influence crystal quality. Structural integrity depends on optimizing ligand selection to induce non-centrosymmetric coordination, which is vital for optical properties .

Q. Which characterization techniques are essential for confirming the structural and chemical properties of this compound?

Single-crystal X-ray diffraction (XRD) is indispensable for determining space groups (e.g., P1 for Dy(IO₃)₃·2H₂O) and lattice parameters. Complementary methods include:

Q. How do hydration states affect the crystallographic and physical properties of this compound?

Hydration states (e.g., dihydrate vs. anhydrous forms) influence coordination geometry and symmetry. For instance, dihydrate structures often adopt centrosymmetric arrangements due to hydrogen bonding, reducing nonlinear optical (NLO) activity. In contrast, anhydrous forms may exhibit non-centrosymmetric lattices, enhancing NLO responses. Controlled dehydration experiments paired with XRD are critical for comparative studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported magnetic or optical properties of this compound?

Discrepancies may arise from impurities, synthesis conditions, or measurement techniques. Methodological approaches include:

- Reproducing synthesis under strictly controlled variables (e.g., pH, precursor purity).

- Advanced characterization via SQUID magnetometry for magnetic susceptibility and second-harmonic generation (SHG) tests for NLO activity.

- Cross-validating results with density functional theory (DFT) simulations to model electronic structures .

Q. How can hydrothermal synthesis parameters be optimized to enhance the yield and purity of this compound?

Key strategies involve:

- Adjusting reactant stoichiometry (e.g., Dy:IO₃⁻ molar ratios) to minimize byproducts.

- Implementing gradient cooling (e.g., 0.5 K/min) to promote larger crystal growth.

- Post-synthesis purification via recrystallization in dilute HIO₃ solutions.

- Real-time monitoring using in-situ XRD or Raman spectroscopy to track crystallization dynamics .

Q. What role do organic ligands play in modifying the coordination environment of this compound, and how does this impact functionality?

Ligands like 1,10-phenanthroline introduce steric and electronic effects, altering Dy³⁺ coordination from bicapped trigonal prisms to distorted octahedra. This modifies inter-iodate bridging patterns, enabling 2D or 3D frameworks. Such structural versatility impacts ion-exchange capacity and luminescence properties, which can be probed via photoluminescence spectroscopy and ion-adsorption assays .

Methodological Guidance for Data Analysis

Q. How should researchers approach conflicting crystallographic data between synthetic batches?

- Perform Rietveld refinement on XRD data to quantify phase impurities.

- Compare hydrogen-bonding geometries (e.g., O–H⋯O angles and distances) to identify hydration inconsistencies.

- Use multivariate statistical analysis to correlate synthesis variables (e.g., temperature, ligand concentration) with lattice parameters .

Q. What statistical frameworks are suitable for analyzing this compound’s optical or magnetic datasets?

- Principal component analysis (PCA) to reduce dimensionality in spectral datasets (e.g., UV-Vis absorption bands).

- Monte Carlo simulations to model magnetic anisotropy in Dy³⁺ centers, accounting for crystal field effects.

- Error propagation analysis to quantify uncertainties in SHG efficiency measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.